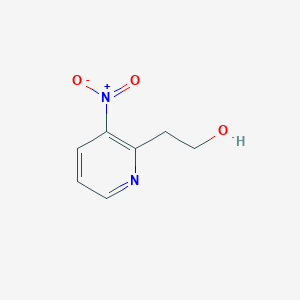

2-(3-Nitropyridin-2-yl)ethanol

描述

Structure

3D Structure

属性

IUPAC Name |

2-(3-nitropyridin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c10-5-3-6-7(9(11)12)2-1-4-8-6/h1-2,4,10H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGGKAQUWZNQSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704077 | |

| Record name | 2-(3-Nitropyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918153-28-3 | |

| Record name | 2-(3-Nitropyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Chemical Reactivity and Transformational Chemistry of 2 3 Nitropyridin 2 Yl Ethanol

Reactions Involving the Nitro Group

The nitro group significantly influences the reactivity of the pyridine (B92270) ring. It is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. The nitro group itself can also be the site of chemical transformation, primarily through reduction or by acting as a leaving group.

The reduction of the nitro group to a primary amine is a common and crucial transformation, yielding 2-(3-aminopyridin-2-yl)ethanol. This reaction fundamentally alters the electronic properties of the pyridine ring, converting the strongly electron-withdrawing nitro substituent into a strongly electron-donating amino group. This transformation is a gateway to a wide array of further derivatizations, including the synthesis of fused heterocyclic systems and various biologically active molecules.

The selective reduction is typically achieved through catalytic hydrogenation. Common catalysts include palladium on carbon (Pd/C), platinum oxide, or Raney nickel, with hydrogen gas serving as the reductant. rsc.org Other reducing systems, such as iron powder in acidic media or tin(II) chloride, can also be employed. The choice of reagent and conditions is critical to ensure the selective reduction of the nitro group without affecting other functional groups, particularly the hydroxyl moiety. rsc.orgacs.org

| Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(3-Nitropyridin-2-yl)ethanol | H₂, Pd/C | 2-(3-Aminopyridin-2-yl)ethanol | Data not specified | |

| (2S,6R)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine | 1 wt % Pd/C, H₂ balloon, aq. 2 wt % Brij-30 solution, rt | 6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-amine | Not specified (crude product used in next step) | rsc.org |

| tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | Pd/C, H₂, MeOH | tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 83% | acs.org |

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org While generally a poor leaving group in aliphatic systems, its ability to stabilize the negative charge in the intermediate Meisenheimer complex makes it a viable leaving group in electron-deficient aromatic systems like nitropyridines. semanticscholar.org The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbon atom bearing the nitro group, followed by the departure of the nitrite (B80452) ion. acs.org

This reactivity is well-documented for various nitropyridine derivatives. mdpi.comresearchgate.net For instance, 2-chloro-3-nitropyridine (B167233) readily undergoes SNAr with nucleophiles like diethyl malonate. While direct SNAr displacing the nitro group of this compound is less commonly reported than its reduction, the principle applies. The reactivity is enhanced in substrates where the nitro group is ortho or para to the ring nitrogen, further stabilizing the anionic intermediate. abertay.ac.uk Various nucleophiles, including alkoxides, thiolates, and amines, can displace the nitro group under appropriate conditions, providing a route to diverse substituted pyridines. mdpi.comresearchgate.netresearchgate.net

| Substrate | Nucleophile/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Methyl- and 2-vinyl-3-nitropyridines | Thiolate anions | Corresponding 3-thio-substituted pyridines | Good yields | mdpi.comresearchgate.net |

| Methyl 3-nitropyridine-4-carboxylate | Fluoride anion (e.g., CsF) | Methyl 3-fluoropyridine-4-carboxylate | 38% | semanticscholar.org |

| 2-Chloro-3-nitropyridine | Piperazine, then 2-chloroacetamides | 3-Nitropyridylpiperazine derivatives | Not specified | mdpi.com |

| 2-Mercaptoquinazoline | Chloronitropyridines, K-t-butoxide, THF | Quinazoline-nitropyridine sulfides | 53-79% | chemrxiv.org |

Reactions of the Hydroxyethyl (B10761427) Side Chain

The hydroxyethyl group offers a second major site for synthetic modification, allowing for oxidation, substitution, and derivatization reactions.

The primary alcohol of the hydroxyethyl side chain can be oxidized to form either the corresponding aldehyde, (3-nitropyridin-2-yl)acetaldehyde, or the carboxylic acid, (3-nitropyridin-2-yl)acetic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions. wikipedia.org

Partial oxidation to the aldehyde requires carefully controlled conditions to prevent over-oxidation to the carboxylic acid. chemguide.co.uklibretexts.org This is often achieved by using a stoichiometric amount of a mild oxidizing agent or by removing the volatile aldehyde from the reaction mixture as it is formed. chemguide.co.ukbeilstein-journals.org Stronger oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide in an acidic medium, typically lead to the formation of the carboxylic acid. wikipedia.org The oxidation to a carboxylic acid proceeds via the aldehyde, which is hydrated in the presence of water to form a gem-diol that is then further oxidized. wikipedia.org

| Starting Material Type | Desired Product | Typical Reagents/Conditions | Reference |

|---|---|---|---|

| Primary Alcohol | Aldehyde | Excess alcohol, distill product as it forms; PCC; Dess-Martin periodinane; Swern oxidation | wikipedia.orgchemguide.co.uklibretexts.org |

| Primary Alcohol | Carboxylic Acid | Excess oxidizing agent (e.g., KMnO₄, K₂Cr₂O₇/H₂SO₄), heat under reflux | wikipedia.orgchemguide.co.uk |

| Aldehyde | Carboxylic Acid | KetoABNO/NaNO₂ co-catalysts, aerobic conditions | nih.gov |

| 5-bromo-4-methyl-3-nitropyridine | 5-bromo-3-nitropicolinic acid | Jones oxidation (CrO₃/H₂SO₄ in acetone) | mdpi.com |

The hydroxyl group is inherently a poor leaving group (as hydroxide, OH⁻). Therefore, direct nucleophilic substitution at the carbon bearing the hydroxyl group is difficult. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. A common strategy is to perform the reaction in the presence of a strong acid, which protonates the hydroxyl group to form an oxonium ion (-OH₂⁺). The leaving group then becomes a neutral water molecule, which is much more stable. libretexts.org

Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus halides (e.g., PBr₃) can be used to convert the alcohol into the corresponding alkyl halide, such as 2-(2-chloroethyl)-3-nitropyridine. These halides are excellent substrates for subsequent SN2 reactions with a wide variety of nucleophiles. This two-step sequence provides a versatile pathway for introducing different functional groups at the terminus of the side chain. d-nb.info

The hydroxyl group readily undergoes esterification and etherification, providing access to a broad class of derivatives.

Esterification involves the reaction of the alcohol with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acyl chloride or acid anhydride. google.com The reaction is often catalyzed by a small amount of strong acid or a base like pyridine. This process yields esters, which are valuable in their own right or as protecting groups for the hydroxyl functionality.

Etherification can be achieved through methods such as the Williamson ether synthesis. This typically involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This alkoxide can then react with an alkyl halide in an SN2 reaction to form an ether. Another route to ethers involves the copper-catalyzed coupling of alcohols with nitroarenes, a process known as denitrative etherification, although this typically involves aryl alcohols. acs.org For this compound, etherification would likely proceed via the alkoxide route. The resulting ethers can significantly alter the compound's physical and chemical properties.

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol + Carboxylic Acid (or derivative) | Ester | google.com |

| Etherification (Denitrative) | Nitroarene + Arenol, Cu(OAc)₂, Cs₂CO₃ | Diaryl ether | acs.org |

| Etherification (from 2-chloro-3-nitropyridine) | 2-chloro-3-nitropyridine + Ethyl glycolate, K₂CO₃ | Ethyl 2-(3-nitropyridin-2-yl)oxyacetate | nih.gov |

Cyclization and Ring-Closure Reactions

The proximity of the ethanol (B145695) side chain to the nitro-activated pyridine ring in this compound presents the potential for intramolecular cyclization reactions to form fused heterocyclic systems, such as furo[3,2-b]pyridines. While direct intramolecular cyclization of this compound is not extensively documented, the synthesis of the furo[3,2-b]pyridine (B1253681) core from related pyridine derivatives is well-established, suggesting a plausible, albeit hypothetical, pathway for the title compound.

One common strategy for constructing the furo[3,2-b]pyridine skeleton involves the reaction of a 2-halopyridine derivative with a suitable nucleophile, followed by ring closure. For instance, the synthesis of 2-substituted furo[3,2-b]pyridines has been achieved through a one-pot reaction involving the coupling of 3-chloro-2-hydroxypyridine (B189369) with terminal alkynes under palladium/copper catalysis. nih.gov Another approach utilizes the nucleophilic aromatic substitution of a halogenated nicotinic acid, such as 2,5-dichloronicotinic acid, with a hydroxyacetate derivative, leading to subsequent intramolecular cyclization. nih.gov

The table below summarizes various cyclization reactions leading to fused pyridine systems, illustrating the general strategies that could potentially be adapted for this compound derivatives.

| Starting Material(s) | Reagents/Conditions | Product | Reference(s) |

| 3-Chloro-2-hydroxypyridine, Terminal Alkynes | 10% Pd/C-CuI-PPh3-Et3N, EtOH, Ultrasound | 2-Substituted furo[3,2-b]pyridines | nih.gov |

| 2,5-Dichloronicotinic acid, Ethyl 2-hydroxyacetate | Acidic conditions for esterification, followed by deprotonation and SNAr | Furo[2,3-b]pyridine derivative | nih.gov |

| 4-Chloro-3-nitropyridine (B21940), Ethyl cyanoacetate (B8463686) | Condensation, then Zn/Acetic Acid | Ethyl 2-amino-1H-6-azaindole-3-carboxylate | researchgate.net |

| 2,4-Dichloro-3-nitropyridine derivative | Pd-catalyzed aminocarbonylation, reduction, thioamide formation, H2O2 | Isothiazolo[4,3-b]pyridine derivative | nih.gov |

Reactivity Towards Diverse Carbon and Nitrogen Nucleophiles

The electron-withdrawing nitro group at the 3-position of the pyridine ring in this compound significantly enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack. This activation is particularly pronounced at the positions ortho and para to the nitro group (C2, C4, and C6). Consequently, the compound is expected to react with a variety of carbon and nitrogen nucleophiles, primarily through nucleophilic aromatic substitution (SNAr) reactions, where a leaving group on the ring (such as a halogen) is displaced, or through vicarious nucleophilic substitution (VNS) of hydrogen.

Reactivity with Nitrogen Nucleophiles:

The reaction of nitropyridine derivatives with nitrogen-based nucleophiles is a widely employed method for the synthesis of aminated pyridine compounds. For instance, 2-chloro-3-nitropyridine and its derivatives readily react with various amines. In one study, methyl 2-((6-chloro-3-nitropyridin-2-yl)amino)benzoate was treated with N,N-diethylethylenediamine in refluxing ethanol to yield the corresponding diamine derivative in high yield. mdpi.com This demonstrates the facile displacement of a chloro group at the 6-position by an amine nucleophile.

The vicarious nucleophilic substitution of hydrogen provides another route to aminated nitropyridines. 3-Nitropyridine (B142982) itself can be aminated at the position para to the nitro group with reagents like hydroxylamine (B1172632) and 4-amino-1,2,4-triazole. ntnu.no Furthermore, oxidative amination of 3-nitropyridines in liquid ammonia (B1221849) can lead to a mixture of isomers, while performing the reaction at room temperature offers a method for selective amination. ntnu.no

The following table presents examples of reactions of nitropyridine derivatives with nitrogen nucleophiles.

| Nitropyridine Substrate | Nucleophile | Reagents/Conditions | Product | Reference(s) |

| Methyl 2-((6-chloro-3-nitropyridin-2-yl)amino)benzoate | N,N-Diethylethylenediamine | Absolute ethanol, reflux | Methyl 2-((6-((2-(diethylamino)ethyl)amino)-3-nitropyridin-2-yl)amino)benzoate | mdpi.com |

| 3-Nitropyridine | Hydroxylamine | KOH, ZnCl2, Ethanol | 2-Amino-5-nitropyridine | ntnu.no |

| 5-Methyl-3-nitropyridine | Hydroxylamine | KOH, ZnCl2, Ethanol | 2-Amino-3-methyl-5-nitropyridine | ntnu.no |

| 2-Chloro-5-nitropyridine | N-Methylpiperazine | - | N-Methyl-4-(5-nitropyridin-2-yl)piperazine | nih.gov |

Reactivity with Carbon Nucleophiles:

The reaction of nitropyridines with carbon-centered nucleophiles is a valuable tool for C-C bond formation. A common approach involves the vicarious nucleophilic substitution, where carbanions stabilized by electron-withdrawing groups attack the electron-deficient pyridine ring. For example, 3-nitropyridine reacts with methyl chloroacetate (B1199739) in the presence of potassium t-butoxide to yield methyl (3-nitropyridin-4-yl)acetate as the sole isomer. ntnu.no

Another important class of carbon nucleophiles are the enolates of malonic esters. Diethyl 2-(3-nitropyridin-2-yl)malonate can be synthesized via the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with the enolate of diethyl malonate. This malonate derivative itself is a versatile intermediate for further synthetic transformations.

The table below summarizes reactions of nitropyridines with carbon nucleophiles.

| Nitropyridine Substrate | Nucleophile | Reagents/Conditions | Product | Reference(s) |

| 3-Nitropyridine | Methyl chloroacetate | Potassium t-butoxide, THF | Methyl (3-nitropyridin-4-yl)acetate | ntnu.no |

| 2-Chloro-3-nitropyridine | Diethyl malonate | NaH, THF or K2CO3, DMF | Diethyl 2-(3-nitropyridin-2-yl)malonate | |

| 3-Nitropyridine | Isopropyl phenyl sulfone carbanion | - | N-protonated Meisenheimer-type adduct | researchgate.net |

Iv. Spectroscopic Characterization Methodologies for 2 3 Nitropyridin 2 Yl Ethanol and Its Derivatives

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool that provides information on the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For compounds like 2-(3-Nitropyridin-2-yl)ethanol, soft ionization techniques are typically employed to analyze the intact molecule with minimal fragmentation. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of a compound's elemental composition. Unlike low-resolution mass spectrometry, HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass. uit.no

For this compound (C₇H₈N₂O₃), the exact mass can be calculated and compared against the experimentally determined value from an HRMS instrument, often using an electrospray ionization (ESI) source. The product's elemental composition is confirmed by comparing the calculated mass with the measured mass of the protonated molecule [M+H]⁺. nih.govmdpi.com

Table 1: Illustrative HRMS Data for Molecular Formula Confirmation

| Parameter | Description |

|---|---|

| Molecular Formula | C₇H₈N₂O₃ |

| Calculated Exact Mass | 168.0535 u |

| Ion | [M+H]⁺ |

| Calculated m/z | 169.0608 |

| Observed m/z (Hypothetical) | 169.0611 |

| Mass Error (Hypothetical) | < 5 ppm |

This table presents hypothetical data to illustrate the principle of HRMS for the title compound.

Electron Spray Ionization Mass Spectrometry (ESMS) and Fragmentation Pathway Analysis

Electron Spray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal energy, making it ideal for analyzing thermally labile molecules. nih.govsemanticscholar.org In a typical ESI-MS experiment, the analyte is protonated to form an [M+H]⁺ ion. nih.gov

Tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), are used to fragment the precursor ion (e.g., the [M+H]⁺ ion of this compound) to produce a characteristic spectrum of product ions. southampton.ac.uk The analysis of these fragmentation patterns provides valuable structural information. rsc.org

For this compound, fragmentation would likely be initiated by cleavage of the bond between the pyridine (B92270) ring and the ethanol (B145695) side chain, or through rearrangements involving the nitro and hydroxyl groups. The fragmentation pathways can be classified as charge-retention or charge-migration fragmentations. rsc.org

Table 2: Plausible ESI-MS/MS Fragmentation Profile for [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 169.06 | 151.05 | H₂O | Ion from loss of water |

| 169.06 | 139.05 | CH₂O | Ion from loss of formaldehyde |

| 169.06 | 123.05 | NO₂ | Ion from loss of nitrogen dioxide |

| 169.06 | 122.04 | HNO₂ | Ion from loss of nitrous acid |

This table outlines hypothetical fragmentation data based on common fragmentation rules for related organic molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Emission Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. researchgate.netmsu.edu This technique is used to study the electronic structure of conjugated systems. researchgate.net For nitropyridine derivatives, the UV-Vis spectrum is characterized by absorptions arising from π → π* and n → π* transitions associated with the aromatic ring and the nitro group. mdpi.com

The absorption maxima (λmax) and molar absorptivity (ε) are influenced by the solvent polarity and the specific substitution pattern on the pyridine ring. researchgate.net For instance, the electronic absorption spectra of related 2-N-phenylamino-3-nitropyridine derivatives show strong absorption bands that are analyzed with the support of theoretical calculations. mdpi.com Emission studies, such as fluorescence spectroscopy, can provide further insights into the relaxation pathways of electronically excited states. mdpi.comresearchgate.net

Table 3: Representative UV-Vis Absorption Data for Nitropyridine Derivatives

| Compound Class | Solvent | λmax (nm) | Type of Transition | Reference |

|---|---|---|---|---|

| Unsaturated Ketones | Various | ~242 | π → π* | msu.edu |

| Unsaturated Ketones | Various | ~300 | n → π* | msu.edu |

| Benzene (B151609) | Various | ~254 | π → π* | msu.edu |

| 2-N-phenylamino-3-nitropyridine derivatives | Chloroform | 395-405 K | Not Specified | mdpi.com |

This table provides examples of typical absorption ranges for relevant chromophores to contextualize the expected spectral features for this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wordpress.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and conformation, can be generated. nih.govnih.gov This technique has been successfully applied to various nitropyridine derivatives to elucidate their structural features. mdpi.com

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Single-crystal X-ray diffraction provides highly precise measurements of geometric parameters. researchgate.net For a molecule like this compound, this analysis would reveal the planarity of the pyridine ring, the orientation of the nitro group relative to the ring, and the conformation of the ethanol side chain.

In related structures, such as 2-N-phenylamino-3-nitro-6-methylpyridine, the nitro group is observed to be slightly twisted relative to the plane of the pyridine ring. mdpi.com The dihedral angle between the pyridine ring and other substituents is a key parameter determined from this analysis. mdpi.com Comparing experimental data from X-ray diffraction with theoretical data from computational methods like Density Functional Theory (DFT) is a common practice to validate the results. researchgate.netnajah.edu

Table 4: Selected Crystallographic Bond Lengths and Angles for a Related Nitropyridine Derivative (2-N-phenylamino-3-nitro-6-methylpyridine)

| Parameter | Bond/Angle | Experimental Value (Å or °) |

|---|---|---|

| Bond Length | N-O (of NO₂) | 1.22 - 1.24 Å |

| Dihedral Angle | Pyridine Ring - NO₂ Group | 10.30(12)° |

| Dihedral Angle | Pyridine Ring - Phenyl Ring | 2.90(14)° |

Data sourced from a study on a related 2-N-phenylamino-3-nitro-6-methylpyridine derivative to illustrate typical values. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a study known as crystal packing analysis. mdpi.com This arrangement is governed by a network of intermolecular interactions, such as hydrogen bonds, C–H···π interactions, and π–π stacking. nih.govacs.org

For this compound, the hydroxyl group of the ethanol substituent is a potent hydrogen bond donor, while the nitrogen atoms of the pyridine ring and the oxygen atoms of the nitro group are potential acceptors. These hydrogen bonds are expected to play a dominant role in the formation of the supramolecular architecture, potentially leading to the formation of chains, sheets, or more complex three-dimensional networks. researchgate.net The analysis of these non-covalent interactions is critical for understanding the physical properties of the solid material. acs.org

V. Computational and Theoretical Investigations of 2 3 Nitropyridin 2 Yl Ethanol

Quantum Chemical Calculations (e.g., Density Functional Theory, Natural Bond Orbital Analysis)

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of a wide range of molecular properties from first principles. For nitropyridine derivatives, Density Functional Theory (DFT) is a commonly employed method, often using functionals like B3LYP with various basis sets (e.g., 6-311G(d,p), cc-pVTZ) to achieve a balance between accuracy and computational cost. nih.gov These calculations provide a detailed picture of the molecule's electronic landscape.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or the optimized geometry, must be determined. Computational methods achieve this by finding the minimum energy conformation on the potential energy surface. For similar molecules like 2-amino-3-nitropyridine (ANP) and 2-amino-3-methyl-5-nitropyridine (2A3M5NP), DFT calculations have been used to predict geometric parameters such as bond lengths and angles. nih.govresearchgate.net These theoretical values are often validated by comparing them against experimental data from X-ray crystallography of the same or closely related compounds. nih.govresearchgate.net

Following geometry optimization, Natural Bond Orbital (NBO) analysis can be performed to investigate the electronic structure. uni-muenchen.dempg.dewisc.edu NBO analysis translates the complex, delocalized molecular orbitals from the DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and core orbitals. uni-muenchen.derogue-scholar.org This method is used to study intramolecular interactions, such as hyperconjugation and hydrogen bonding, by quantifying the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. nih.govsemanticscholar.org For a molecule like 2-(3-Nitropyridin-2-yl)ethanol, NBO analysis would help in understanding the electronic effects of the nitro and ethanol (B145695) substituents on the pyridine (B92270) ring.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as the electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. libretexts.org

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons (nucleophilicity). youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the electron affinity and the ability to accept electrons (electrophilicity). youtube.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. irjweb.com

In studies of the related compound 2-amino-3-methyl-5-nitropyridine (2A3M5NP), FMO analysis shows that the HOMO is primarily localized on the amino group and the pyridine ring, while the LUMO is concentrated on the nitro group. nih.govresearchgate.net This distribution is expected due to the electron-donating nature of the amino group and the strong electron-withdrawing nature of the nitro group. For this compound, a similar analysis would likely show the LUMO centered on the nitropyridine ring, indicating its susceptibility to nucleophilic attack. The calculated HOMO-LUMO gap for 2A3M5NP was found to be 4.3692 eV, providing a quantitative measure of its electronic stability. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.4518 |

| ELUMO | -2.0826 |

| Energy Gap (ΔE) | 4.3692 |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. nih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow indicate intermediate potential values. researchgate.net

MEP analysis of nitropyridine derivatives, such as 5-bromo-3-nitropyridine-2-carbonitrile, consistently shows the most negative potential localized around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. researchgate.net These electron-rich sites are the most probable centers for electrophilic attack. Conversely, positive potential is typically found on the hydrogen atoms. For this compound, an MEP map would be expected to highlight the oxygen atoms of the nitro group and the pyridine nitrogen as negative regions, while the hydroxyl hydrogen of the ethanol group would represent a site of positive potential, indicating its susceptibility to interaction with nucleophiles.

Quantum chemical calculations are widely used to predict various spectroscopic properties, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net Theoretical calculations of the vibrational frequencies of 2-amino-3-nitropyridine and 2-amino-3-methyl-5-nitropyridine have been performed and compared with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net This comparison helps in the definitive assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net These theoretical predictions, when compared with experimental spectra, serve as a powerful tool for structural confirmation and validation of the computational model's accuracy. researchgate.net

Mechanistic Studies through Computational Modeling

Computational modeling extends beyond static molecular properties to the dynamic processes of chemical reactions. It allows for the exploration of reaction mechanisms, providing detailed information about transition states and intermediates that are often too transient to be observed experimentally.

By mapping the potential energy surface, computational studies can elucidate the step-by-step pathway of a chemical reaction. This involves locating and characterizing the structures and energies of all reactants, intermediates, transition states, and products. nih.gov The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and rate.

Studies on the nucleophilic aromatic substitution (SNAr) reactions of related dinitropyridines have used DFT to model the reaction pathway. researchgate.net For example, the reaction of 2-alkoxy-3,5-dinitropyridines with piperidine was modeled to proceed through the formation of a Meisenheimer complex intermediate. researchgate.net The calculations were able to determine the activation barriers for the formation and decomposition of this complex, identifying the rate-determining step of the reaction. researchgate.net For this compound, similar computational approaches could be used to model its synthesis or its reactivity towards various nucleophiles, providing a fundamental understanding of the reaction mechanism and the factors controlling its efficiency. nih.gov

Prediction of Regioselectivity and Stereoselectivity

Computational modeling has been instrumental in predicting the regioselectivity and stereoselectivity of reactions involving this compound. By employing quantum chemical calculations, researchers can elucidate the preferred sites of reaction and the spatial arrangement of the resulting products.

Theoretical analyses, such as those based on density functional theory (DFT), are used to map the potential energy surfaces of reactions involving this compound. These calculations help in identifying the transition states and intermediates, thereby providing a basis for predicting the most likely reaction pathways. For instance, in reactions such as 1,3-dipolar cycloadditions, computational models can determine which regioisomer is favored by comparing the activation energies of the different possible approaches of the reacting species. The analysis of global and local reactivity indices, derived from conceptual DFT, further aids in understanding the observed selectivity.

The stereoselectivity of reactions is also explored through computational methods. By calculating the energies of different stereoisomeric transition states, it is possible to predict which diastereomer or enantiomer will be formed preferentially. These theoretical predictions are invaluable for designing stereoselective syntheses.

Thermodynamic and Kinetic Studies

The thermodynamic and kinetic aspects of reactions involving this compound have been extensively studied using computational approaches. These studies provide a quantitative understanding of the feasibility and rate of chemical processes.

Enthalpy and Free Energy Calculations

The calculation of thermodynamic parameters such as enthalpy (ΔH) and Gibbs free energy (ΔG) is fundamental to assessing the spontaneity of a reaction. frontiersin.org For reactions involving this compound, computational methods like ab initio and DFT are employed to determine these values. frontiersin.org The enthalpy of reaction can be calculated from the energies of the reactants and products, while the free energy change also incorporates the entropy change (ΔS), which can be estimated from vibrational frequency calculations. frontiersin.org

Implicit solvent models are often used in these calculations to account for the effect of the solvent on the thermodynamics of the reaction. frontiersin.org These models have become increasingly accurate, allowing for reliable predictions of free energy in solution. frontiersin.org

Table 1: Example of Calculated Thermodynamic Data for a Hypothetical Reaction

| Parameter | Calculated Value (kcal/mol) |

| Enthalpy Change (ΔH) | -25.5 |

| Free Energy Change (ΔG) | -18.2 |

| Entropy Change (TΔS) | 7.3 |

Note: The data in this table is illustrative and based on typical values for exothermic reactions.

Computational Approaches to Reaction Rate Constants

Transition state theory (TST) is the cornerstone for the computational determination of reaction rate constants. nih.gov By locating the transition state structure on the potential energy surface, the activation energy (Ea) can be calculated. This, in conjunction with the pre-exponential factor, allows for the estimation of the rate constant (k) using the Arrhenius equation.

For complex reactions, more advanced computational techniques may be necessary to accurately model the kinetics. These can include variational transition state theory (VTST) and the inclusion of tunneling corrections, particularly for reactions involving the transfer of light particles like hydrogen atoms. nih.gov Computational fluid dynamics (CFD) coupled with kinetic models can also be used to simulate reaction processes on a larger scale.

Table 2: Key Computational Methods in Kinetic Studies

| Method | Application |

| Density Functional Theory (DFT) | Calculation of reaction pathways and activation energies. |

| Ab initio methods | High-accuracy energy calculations for key points on the potential energy surface. |

| Transition State Theory (TST) | Estimation of reaction rate constants from activation energies. |

| Molecular Dynamics (MD) | Simulation of the time evolution of a system to study reaction dynamics. |

Vi. Applications of 2 3 Nitropyridin 2 Yl Ethanol As a Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The dual functionality of 2-(3-Nitropyridin-2-yl)ethanol makes it an ideal precursor for the synthesis of complex heterocyclic structures. The 3-nitropyridine (B142982) ring can be chemically altered, for instance, through the reduction of the nitro group to an amine, which then serves as a nucleophilic handle for cyclization reactions. Simultaneously, the ethanol (B145695) side chain can be modified to participate in these ring-forming steps, leading to the efficient assembly of fused ring systems and other nitrogen-containing heterocycles.

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. mdpi.comrsc.org The synthesis of this framework is a key application for intermediates derived from this compound.

A common and powerful strategy for constructing the imidazo[1,2-a]pyridine (B132010) core involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone, a method first established by Tschitschibabin. bio-conferences.orge3s-conferences.org The synthetic utility of this compound becomes apparent through a two-step transformation:

Reduction of the Nitro Group: The nitro group at the 3-position can be readily reduced to a primary amine using standard reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl), yielding 2-(3-aminopyridin-2-yl)ethanol. This transformation is crucial as it installs the necessary 2-aminopyridine moiety required for the subsequent cyclization.

Intramolecular or Intermolecular Cyclization: With the 2-amino group in place, the imidazopyridine ring can be formed. The ethanol side chain offers a unique advantage for intramolecular strategies. For example, the hydroxyl group can be oxidized to an aldehyde, which can then be converted to an α-halomethyl ketone. This intermediate can undergo a spontaneous intramolecular cyclization to form the fused ring system. Alternatively, the 2-(3-aminopyridin-2-yl)ethanol can react with external reagents in an intermolecular fashion to build the desired scaffold. e3s-conferences.orgacs.org

The following table summarizes various established methods for the synthesis of the imidazo[1,2-a]pyridine scaffold, for which derivatives of this compound are suitable precursors.

| Reaction Name/Type | Key Reactants | General Conditions | Reference |

|---|---|---|---|

| Tschitschibabin Reaction | 2-Aminopyridine, α-Haloketone | Heating in a solvent like ethanol or DMF | bio-conferences.orge3s-conferences.org |

| Groebke-Blackburn-Bienaymé Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Multicomponent reaction, often catalyzed by a Lewis acid (e.g., Yb(OTf)₃) | mdpi.combeilstein-journals.org |

| Copper-Catalyzed Aerobic Oxidation | 2-Aminopyridine, Ketone | Cu(I) catalyst, air or O₂ as oxidant | organic-chemistry.org |

| Reaction with Nitroolefins | 2-Aminopyridine, Nitroolefin | Copper-catalyzed, one-pot procedure using air as the oxidant | organic-chemistry.org |

The synthetic utility of this compound extends beyond imidazopyridines to a broader range of nitrogen-containing heterocycles. researchgate.net The reactivity of both the nitro group and the ethanol side chain can be independently or sequentially harnessed to construct different ring systems.

Transformations involving the nitro group:

Reduction to Amine: As previously mentioned, reduction to 2-(3-aminopyridin-2-yl)ethanol provides a versatile intermediate. This diamine precursor can undergo condensation reactions with 1,3-dicarbonyl compounds to form pyrimidines or with nitrous acid to form triazine derivatives.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the 3-nitro group activates the pyridine (B92270) ring, particularly at the 2- and 6-positions, for nucleophilic attack. mdpi.comnih.gov This allows for the displacement of suitable leaving groups or, in some cases, the nitro group itself, to introduce new functionalities that can later participate in cyclization reactions. nih.gov

Transformations involving the ethanol group:

Conversion to a Leaving Group: The hydroxyl moiety can be converted into a better leaving group, such as a tosylate, mesylate, or halide. This activates the side chain for substitution reactions with various nitrogen nucleophiles (e.g., azides, amines), which can be precursors for nitrogen-rich heterocycles like tetrazoles or pyrazoles.

Oxidation: Oxidation of the primary alcohol to an aldehyde or carboxylic acid creates new electrophilic centers for subsequent reactions, including condensation and cyclization, to form other heterocyclic systems.

The table below outlines potential heterocyclic systems that can be accessed from this compound.

| Target Heterocycle | Key Transformation of this compound | Subsequent Reaction | Reference |

|---|---|---|---|

| Pyridotriazines | Reduction of NO₂ to NH₂ | Reaction with nitrous acid (diazotization) followed by cyclization | researchgate.net |

| Pyridopyrimidines | Reduction of NO₂ to NH₂ | Condensation with β-ketoesters or 1,3-diketones | mdpi.com |

| Azaindoles | Reduction of NO₂ to NH₂, modification of ethanol side chain | Bartoli indole (B1671886) synthesis or related cyclization strategies | researchgate.net |

| Tetrazolopyridines | Conversion of OH to a leaving group, substitution with azide (B81097) (N₃⁻) | Intramolecular cyclization of the resulting azidopyridine | researchgate.net |

Role in the Multi-Step Synthesis of Advanced Organic Molecules

Once the core heterocyclic system is synthesized from this compound, the resulting intermediate can undergo a variety of further functionalization reactions. These include:

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce aryl, vinyl, or alkynyl substituents.

Electrophilic aromatic substitution to add functional groups to the newly formed ring.

Nucleophilic substitution reactions on pre-installed leaving groups. nih.gov

Development of Precursors for Specialty Chemicals and Materials

The unique electronic and structural features of the 3-nitropyridine moiety make this compound a promising precursor for specialty chemicals and functional materials.

Ligands for Coordination Chemistry: Pyridine-based molecules are excellent ligands for a wide range of metal ions. The specific substitution pattern and the presence of both nitrogen and oxygen donor atoms in derivatives of this compound allow for the creation of bespoke ligands. These ligands can be used to synthesize metal complexes with tailored catalytic, magnetic, or photophysical properties.

Organic Dyes and Optical Materials: The 3-nitropyridine system is characterized by a strong dipole moment due to the electron-withdrawing nitro group. chempanda.com Incorporating this unit into larger conjugated systems can lead to molecules with interesting optical properties, such as intense color (dyes) or non-linear optical (NLO) behavior. Some 2-styryl-3-nitropyridines, which can be synthesized from related 2-methyl-3-nitropyridines, have been shown to possess remarkable fluorescent properties with large Stokes shifts. mdpi.comnih.gov

Polymer and Surface Chemistry: The primary alcohol of the ethanol side chain provides a convenient handle for polymerization or for grafting the molecule onto surfaces. This allows for the integration of the functional nitropyridine unit into polymers or onto solid supports, creating materials with modified surface properties, sensing capabilities, or catalytic activity.

Vii. Future Research Directions and Emerging Methodologies

Exploration of Novel and Greener Synthetic Routes

Traditional synthetic routes to functionalized pyridines often involve multi-step processes with harsh reaction conditions. For instance, the synthesis of related compounds like 2-(2-pyridylamino)-3-nitro-pyridine has been achieved by heating 2-chloro-3-nitro-pyridine with 2-amino-pyridine at high temperatures. prepchem.com Future research will likely focus on developing more sustainable and efficient synthetic pathways to 2-(3-Nitropyridin-2-yl)ethanol.

Key areas for exploration include:

Biocatalysis: Utilizing enzymes or whole-cell systems to catalyze the synthesis could offer high selectivity and milder reaction conditions, significantly reducing the environmental impact.

Renewable Starting Materials: Investigating synthetic routes that commence from bio-based feedstocks, such as ethanol (B145695), could provide a more sustainable alternative to petroleum-based starting materials. rsc.orgacs.org

Atom Economy: Designing synthetic strategies that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste generation.

| Synthetic Strategy | Potential Advantages | Challenges |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Enzyme stability and availability, substrate scope |

| Renewable Feedstocks | Sustainability, reduced carbon footprint | Conversion efficiency, separation and purification |

| High Atom Economy Reactions | Waste minimization, cost-effectiveness | Catalyst development, reaction optimization |

Investigation of Advanced Catalytic Transformations and C-H Activation

The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering a more direct and efficient way to modify molecular scaffolds. rsc.orgresearchgate.net For this compound, the pyridine (B92270) ring presents several C-H bonds that could be targeted for functionalization, leading to a diverse range of derivatives. slideshare.net

Future research in this area could involve:

Regioselective C-H Functionalization: Developing catalytic systems, potentially based on transition metals like palladium, rhodium, or ruthenium, to selectively activate and functionalize specific C-H bonds on the pyridine ring. nih.govrsc.orgbeilstein-journals.orgnih.gov The nitro group's strong electron-withdrawing nature can influence the regioselectivity of these transformations. nih.govacs.org

Catalytic Cross-Coupling Reactions: Employing advanced cross-coupling methodologies to introduce new carbon-carbon and carbon-heteroatom bonds, thereby expanding the chemical space accessible from this compound.

Asymmetric Catalysis: The development of chiral catalysts to introduce stereocenters into derivatives of this compound, which is crucial for applications in medicinal chemistry and materials science.

| Catalytic Approach | Target Transformation | Potential Catalysts |

| C-H Arylation | Introduction of aryl groups | Palladium, Rhodium |

| C-H Alkenylation | Introduction of alkenyl groups | Ruthenium |

| C-H Borylation | Introduction of boryl groups for further functionalization | Iridium |

Integration with Flow Chemistry and Automation for Enhanced Synthesis

Flow chemistry, characterized by the continuous passage of reagents through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and ease of scalability. uc.ptmdpi.com The integration of automation with flow synthesis can further accelerate the discovery and optimization of new chemical entities. scribd.comresearchgate.netchemrxiv.org

For the synthesis of this compound and its analogs, future efforts could focus on:

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, catalyst loading, residence time) to identify optimal conditions for the synthesis.

On-demand Synthesis of Libraries: Developing automated systems capable of synthesizing libraries of this compound derivatives for high-throughput screening in drug discovery and materials science.

| Flow Chemistry/Automation Aspect | Benefit for Synthesis | Key Technologies |

| Continuous Processing | Improved safety, better heat and mass transfer, scalability | Microreactors, tube reactors, static mixers |

| Automated Optimization | Rapid identification of optimal reaction conditions | Design of Experiments (DoE) software, robotic liquid handlers |

| Library Synthesis | Accelerated generation of diverse compound libraries | Automated synthesizers, high-throughput purification systems |

Advanced Computational Design and Predictive Modeling for New Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired functionalities. mdpi.com

In the context of this compound, future research could leverage computational approaches to:

Predict Physicochemical Properties: Employing quantum chemical methods, such as Density Functional Theory (DFT), to calculate properties like heat of formation, electronic structure, and reactivity of novel derivatives. researchgate.netresearchgate.net

Structure-Based Drug Design: Using molecular docking and other computational techniques to design derivatives that can selectively bind to biological targets of interest. nih.govnih.gov

Reaction Modeling and Optimization: Developing predictive models to understand reaction mechanisms and to guide the optimization of synthetic routes. chemrxiv.orgresearchgate.netku.ac.ae

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Calculation of molecular properties | Heat of formation, HOMO-LUMO gap, aromaticity |

| Molecular Docking | Prediction of binding to biological targets | Binding affinity, binding mode |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling relationships between chemical structure and biological activity | Predictive models for activity and toxicity |

Application in Supramolecular Chemistry and Materials Science Research

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Pyridine-containing molecules are excellent building blocks for supramolecular assemblies due to their ability to participate in hydrogen bonding, metal coordination, and π-π stacking interactions. nih.govresearchgate.netresearchgate.net

Future research could explore the use of this compound and its derivatives in:

Self-Assembly of Nanostructures: Designing and synthesizing derivatives that can self-assemble into well-defined nanostructures such as nanotubes, nanofibers, and vesicles. rsc.orgnih.gov The properties of these materials could be tuned by modifying the molecular structure.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilizing the pyridine nitrogen as a ligand to coordinate with metal ions, leading to the formation of coordination polymers and MOFs with potential applications in catalysis, gas storage, and sensing.

Functional Materials: Developing new materials with interesting optical, electronic, or responsive properties based on the supramolecular assemblies of this compound derivatives. arxiv.orgrsc.org

| Supramolecular System | Key Interactions | Potential Applications |

| Self-Assembled Nanostructures | Hydrogen bonding, π-π stacking | Drug delivery, sensing |

| Coordination Polymers/MOFs | Metal-ligand coordination | Catalysis, gas storage |

| Functional Materials | Intermolecular interactions | Optoelectronics, smart materials |

常见问题

Q. What are the optimal synthetic routes for 2-(3-Nitropyridin-2-yl)ethanol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves nitro-substituted pyridine precursors. A common approach is the nucleophilic substitution of 3-nitropyridine derivatives with ethylene oxide or ethanolamine under controlled acidic or basic conditions. For example, in analogous syntheses (e.g., 2-(5-Nitropyridin-2-yl)ethanol), ethylene oxide reacts with 5-nitropyridin-2-amine in the presence of hydrochloric acid, requiring precise pH (4–6) and temperature (60–80°C) to optimize regioselectivity and minimize byproducts like N-alkylated derivatives . Key parameters include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nitro group reactivity.

- Catalysts : Acidic conditions (HCl) favor etherification, while bases (e.g., K₂CO₃) may shift selectivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity.

Q. Table 1: Comparison of Synthetic Conditions for Nitropyridine-Ethanol Derivatives

| Precursor | Reagent/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 3-Nitropyridin-2-amine | Ethylene oxide, HCl, 70°C | 65–75 | >95% | |

| 5-Nitropyridin-2-amine | Ethanolamine, K₂CO₃, DMF | 55–60 | 90–92% |

Q. What spectroscopic techniques are recommended for characterizing this compound, and which structural features do they elucidate?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., ethanol -CH₂OH group at δ 3.6–3.8 ppm; pyridine ring protons at δ 8.1–8.9 ppm). Coupling patterns confirm nitro group placement (meta/para splitting).

- ¹³C NMR : Assigns carbons (e.g., nitropyridine C-3 at δ 145–150 ppm; ethanol C-OH at δ 60–65 ppm) .

- FTIR : Detects functional groups (O-H stretch at 3200–3400 cm⁻¹; nitro group asymmetric stretch at 1520–1560 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₇H₈N₂O₃: theoretical 184.05 g/mol) and fragmentation patterns (e.g., loss of -CH₂OH group).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the nitro group in this compound derivatives under reducing conditions?

Methodological Answer: Discrepancies in nitro group reduction (e.g., conflicting reports on selectivity for amine vs. hydroxylamine intermediates) often arise from variations in:

- Reducing Agents : Catalytic hydrogenation (H₂/Pd-C) favors full reduction to -NH₂, while SnCl₂/HCl may yield -NHOH intermediates .

- Solvent Effects : Protic solvents (ethanol) stabilize polar intermediates, whereas aprotic solvents (THF) alter reaction pathways .

Recommended Protocol :

Conduct controlled reductions with standardized agents (e.g., 10% Pd-C, 1 atm H₂ in ethanol).

Monitor progress via TLC or in-situ FTIR to detect intermediate species.

Compare kinetic data (activation energy, rate constants) across solvents.

Q. What strategies are effective in designing metal coordination complexes using this compound as a ligand?

Methodological Answer: The ethanol and nitro groups enable chelation with transition metals. Strategies include:

- Metal Selection : Cu(II) and Zn(II) form stable complexes due to their affinity for oxygen/nitrogen donors .

- Synthesis Methods :

- Solvent Evaporation : Yields thermodynamically stable complexes (e.g., Cu(II) complex with high thermal stability up to 300°C) .

- Reflux : Enhances kinetics for labile metals (e.g., Zn(II) complexes with conductivity >10⁻³ S/cm) .

Table 2: Properties of Hypothetical Metal Complexes

| Metal | Synthesis Method | Stability (°C) | Conductivity (S/cm) | Reference |

|---|---|---|---|---|

| Cu(II) | Solvent Evaporation | 300 | N/A | |

| Zn(II) | Reflux (DMF) | 250 | 1.2 × 10⁻³ |

Q. How does the nitro group’s position (3- vs. 5-) on the pyridine ring influence the compound’s electronic properties and biological activity?

Methodological Answer:

- Electronic Effects : The 3-nitro group creates a stronger electron-withdrawing effect, reducing pyridine ring electron density (measured via cyclic voltammetry) compared to 5-nitro isomers. This alters reactivity in nucleophilic substitutions .

- Biological Implications : 3-Nitro derivatives show higher antimicrobial activity (MIC 8 µg/mL vs. 16 µg/mL for 5-nitro analogs) due to enhanced membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。